molecular formula C11H13NO4 B11746627 (2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid

(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B11746627
M. Wt: 223.22 g/mol
InChI Key: DAXJBLVXVPYTPH-SECBINFHSA-N
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Description

(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxycarbonyl group attached to a phenyl ring, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid typically involves several steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then subjected to esterification to introduce the methoxycarbonyl group. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2R)-2-amino-3-(4-methoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

DAXJBLVXVPYTPH-SECBINFHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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